molecular formula C8H10FNO4S2 B2366369 2-(Ethylsulfamoyl)benzenesulfonyl fluoride CAS No. 2137568-56-8

2-(Ethylsulfamoyl)benzenesulfonyl fluoride

Cat. No.: B2366369
CAS No.: 2137568-56-8
M. Wt: 267.29
InChI Key: OXOUDVVTWDYSOZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfamoyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO4S2. It is a member of the sulfonyl fluoride family, which are known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields such as organic synthesis, chemical biology, and medicinal chemistry due to their unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfamoyl)benzenesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the fluoride-chloride exchange reaction is a widely used method where sulfonyl chlorides react with fluoride ions in the presence of a suitable catalyst . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves large-scale reactions using readily available and inexpensive reagents. The process typically includes the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include fluoride sources like potassium fluoride (KF) and phase transfer catalysts such as 18-crown-6-ether in acetonitrile . Reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfamoyl)benzenesulfonyl fluoride is unique due to its specific structure, which imparts distinct reactivity and stability. Its ethylsulfamoyl group provides additional functionalization options, making it a versatile reagent in various chemical and biological applications.

Properties

IUPAC Name

2-(ethylsulfamoyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S2/c1-2-10-16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOUDVVTWDYSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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